molecular formula C8H12N2O2S B8334747 2-Isobutyrylamino-thiazole-4-methanol

2-Isobutyrylamino-thiazole-4-methanol

Cat. No.: B8334747
M. Wt: 200.26 g/mol
InChI Key: QNABWWMIXKERAF-UHFFFAOYSA-N
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Description

2-Isobutyrylamino-thiazole-4-methanol is a thiazole derivative characterized by an isobutyryl amino group (–NH–CO–C(CH₃)₂) at the 2-position and a hydroxymethyl (–CH₂OH) group at the 4-position of the thiazole ring. These analogs share key structural motifs, including substituted thiazole cores and functionalized side chains, which inform hypotheses about the physicochemical and biological properties of this compound.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C8H12N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h4-5,11H,3H2,1-2H3,(H,9,10,12)

InChI Key

QNABWWMIXKERAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Isobutyrylamino-thiazole-4-methanol* 2-(Isobutyrylamino), 4-(hydroxymethyl) C₉H₁₃N₃O₂S 239.29 (calculated) Hypothetical structure
2-Isopropyl-4-(methylaminomethyl)thiazole 2-Isopropyl, 4-(methylaminomethyl) C₈H₁₅N₃S 185.29 Lipophilic side chain
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine 2-(4-Methoxyphenyl), 4-(methanamine) C₁₁H₁₂N₂OS 220.29 Aromatic electron-rich substituent
2-(Thiazol-4-yl)benzimidazole Thiazol-4-yl fused with benzimidazole C₁₀H₇N₃S 201.25 Heterocyclic hybrid scaffold

Key Observations:

  • Substituent Effects on Lipophilicity: The isopropyl group in 2-Isopropyl-4-(methylaminomethyl)thiazole enhances lipophilicity compared to the methoxyphenyl group in 2-(4-Methoxyphenyl)thiazol-4-ylmethanamine, which may influence membrane permeability and bioavailability .
  • Electron-Donating vs.

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